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Compound of Interest

Compound Name: 2-(Acetylthio)ethanesulfonic acid

CAS No.: 69536-71-6

Cat. No.: B129378 Get Quote

Executive Summary
2-(Acetylthio)ethanesulfonic acid (CAS: 69536-71-6), also known as S-Acetyl-Coenzyme M

or S-Acetyl-MESNA, represents a critical "masked" thiol architecture. Structurally, it consists of

a sulfonate head group linked to a thioacetate-protected tail.

While often categorized merely as an impurity in the synthesis of the pharmaceutical Mesna,

this molecule holds significant utility in research due to its oxidative stability. Unlike its parent

compound, 2-mercaptoethanesulfonic acid (Coenzyme M/Mesna), which rapidly dimerizes to

Dimesna in air, the acetyl-protected variant remains stable in solution. This property makes it

an invaluable tool for:

Methanogenesis Research: Probing the substrate specificity of Methyl-Coenzyme M

Reductase (MCR).

Surface Science: Creating highly ordered, hydrophilic Self-Assembled Monolayers (SAMs)

on gold without disulfide defects.

Prodrug Mechanics: Investigating hydrolytic release profiles for thiol-based therapeutics.

Part 1: Chemical Architecture & Synthesis
Structural Properties
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The molecule functions as a zwitterionic precursor. The sulfonate group (

) ensures high water solubility, while the thioacetate group (

) protects the sulfur atom from premature oxidation.

Formula:

MW: 184.23 g/mol

Solubility: Highly soluble in water, methanol; insoluble in non-polar organic solvents.

Stability: Stable to atmospheric oxygen; hydrolyzes in basic media (

) or in the presence of thioesterases.

Synthetic Pathway
The synthesis follows a classic

displacement reaction. The choice of counter-ions (Sodium vs. Potassium) significantly affects
the crystallization yield.

Protocol (Based on J. Bacteriol 145:1):

Reagents: Sodium 2-bromoethanesulfonate (4.0 g) and Potassium Thioacetate (5.0 g).

Solvent: Water (50 mL total).

Reaction:

Dissolve reactants separately in 25 mL water.

Add the bromoethanesulfonate solution slowly to the thioacetate solution.[1]

Stir at room temperature for 3 hours.

Workup: Evaporate to dryness. Recrystallize the residue twice from hot methanol.

Yield: ~70%.
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Mechanism Visualization:
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Figure 1: Synthesis of 2-(Acetylthio)ethanesulfonic acid via nucleophilic displacement.

Part 2: Biological Research Applications
Methanogenesis & Enzymology
In methanogenic archaea, Coenzyme M (CoM) is the terminal methyl carrier. The enzyme

Methyl-Coenzyme M Reductase (MCR) catalyzes the reaction of Methyl-CoM with Coenzyme

B to release methane.

Application: Researchers use 2-(Acetylthio)ethanesulfonic acid as a structural analog to

probe the active site of MCR. By replacing the methyl group of the natural substrate (Methyl-

CoM) with an acetyl group, scientists can determine:

Steric Tolerance: Does the active site accommodate larger acyl groups?

Inhibition Kinetics: Does Acetyl-CoM act as a competitive inhibitor against Methyl-CoM?

Transport Mechanisms: Studying how sulfonated thiols are transported across archaeal

membranes without oxidation.

Pharmaceutical Prodrug Modeling (Mesna)
Mesna (2-mercaptoethanesulfonic acid) is used clinically to detoxify acrolein, a toxic metabolite

of cyclophosphamide. However, Mesna has a short half-life and oxidizes to Dimesna in the

blood.

Research Utility: S-Acetyl-Mesna serves as a model for thioester prodrugs.
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Hypothesis: The acetyl group increases lipophilicity slightly (compared to the zwitterionic

thiol), potentially altering membrane permeability before intracellular hydrolysis releases the

active Mesna.

Controlled Release: The rate of deacetylation can be tuned to provide a sustained release of

the free thiol, maintaining antioxidant capacity over a longer duration.

Part 3: Surface Science & Material Applications[2]
Self-Assembled Monolayers (SAMs) on Gold
This is the most potent abiotic application. Creating hydrophilic, negatively charged surfaces on

gold sensors is critical for minimizing non-specific protein binding.

The Challenge: Using free Mesna (

) to form SAMs is difficult because it rapidly oxidizes to the disulfide (

) in solution. Disulfides adsorb more slowly and can form disordered domains.

The Solution (Thioacetate Route): 2-(Acetylthio)ethanesulfonic acid acts as a "protected"

assembly agent. It does not dimerize in solution.

In-Situ Activation: The addition of a catalytic base (e.g.,

or NaOMe) during the deposition process cleaves the acetyl group at the gold interface,
generating the free thiolate which immediately binds to the gold.

Result: A cleaner, densely packed monolayer with terminal sulfonate groups, ideal for

impedimetric biosensors or proton exchange interfaces.

SAM Formation Workflow:
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Figure 2: Strategy for generating sulfonate-terminated SAMs using the thioacetate precursor.

Part 4: Experimental Protocols
Hydrolysis & Thiol Quantification Assay
To verify the release of the active thiol (CoM/Mesna) from the acetylated precursor.

Reagents:

Buffer: 100 mM Phosphate Buffer (pH 8.0)
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Enzyme (Optional): Porcine Liver Esterase (to simulate biological deprotection)

Detection Agent: Ellman's Reagent (DTNB)

Procedure:

Preparation: Dissolve 2-(Acetylthio)ethanesulfonic acid (1 mM) in the buffer.

Activation:

Chemical:[1][2][3][4][5][6] Add NaOH to reach pH 10 for rapid hydrolysis.

Enzymatic: Add 5 units of Esterase at pH 7.4.

Detection: Aliquot 100

L of the reaction mix into 900

L of DTNB solution.

Readout: Measure Absorbance at 412 nm. The appearance of the yellow TNB anion

indicates free thiol generation.

Quantitative Data Summary
Property Value / Characteristic Relevance

pKa (Sulfonate) < 1.0
Remains ionized (negative) at

all physiological pHs.

Hydrolysis Half-life
pH 7.0: Stable (Days)pH 10.0:

Minutes

Allows pH-switchable

activation.

Redox Potential N/A (Protected)
Immune to air oxidation until

deprotected.

Crystal Structure
Monoclinic (typical for

sulfonates)

Recrystallizes well from

MeOH.
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Synthesis & Methanogenesis Application:

Title: Coenzyme M derivatives and their effects on methane formation from carbon dioxide

and methanol by cell extracts of Methanosarcina barkeri.

Source: Journal of Bacteriology, 145(1), 1981.

URL:[Link]

Note: Primary source for synthesis protocol and biological testing.

Thioacetate SAM Chemistry:

Title: Variations in the structure and reactivity of thioester functionalized self-assembled

monolayers.[5][7]

Source: Beilstein Journal of Nanotechnology, 3, 213–220, 2012.[5]

URL:[Link]

Note: Describes the mechanism of converting thioacetates to sulfonates on surfaces.

Chemical Identity & Properties:

Title: 2-(Acetylthio)ethanesulfonic acid (Compound Summary).

Source: PubChem (NIH).

URL:[Link]

General Thioacetate SAM Deprotection:

Title: Self-Assembled Monolayers of Alkanethioacetates on Au(111) in Ammonium

Hydroxide Solution.

Source: Bulletin of the Korean Chemical Society, 32(4), 2011.

URL:[Link]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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